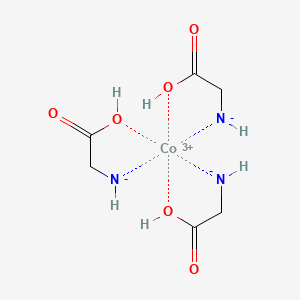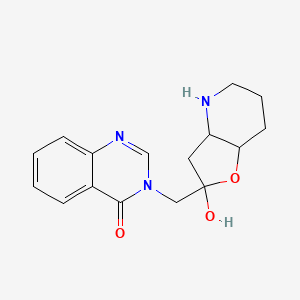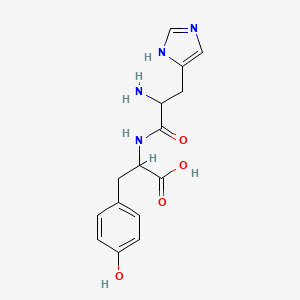
1,2-Bis(diisopropylphosphino)ethane
Overview
Description
1,2-Bis(diisopropylphosphino)ethane, also known as dippe, is a commonly used bidentate ligand in coordination chemistry . This compound is similar to the ligand 1,2-bis(diphenylphosphino)ethane (dppe), with the substitution of isopropyl groups for phenyl groups .
Molecular Structure Analysis
The molecular formula of 1,2-Bis(diisopropylphosphino)ethane is C14H32P2 . It has a molar mass of 262.358 g/mol . For a detailed molecular structure, please refer to the 3D model available on various chemical databases .Chemical Reactions Analysis
1,2-Bis(diisopropylphosphino)ethane is known to react with various compounds. For instance, it has been reported to react with benzene- and polyfluorobenzene-thiolates furnishing square-planar complexes . It also reacts with sodium dialkyldithiocarbamates affording complexes which contain one bidentate dithiocarbamate ligand .Scientific Research Applications
Coordination Chemistry
“1,2-Bis(diisopropylphosphino)ethane” is a commonly used bidentate ligand in coordination chemistry . This compound is similar to the ligand “1,2-bis(diphenylphosphino)ethane (dppe)”, with the substitution of isopropyl groups for phenyl groups .
Metal-Catalyzed Allylic Alkylation
This compound is involved in the metal-catalyzed allylic alkylation . Allylic alkylation is a powerful tool for the formation of C-C bonds and the introduction of new stereocenters.
Decarboxylation of Allylic Esters
It also plays a role in the decarboxylation of allylic esters . Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2).
1,3-Diene Synthesis
“1,2-Bis(diisopropylphosphino)ethane” is used in 1,3-diene synthesis . Dienes are hydrocarbons that have two carbon–carbon double bonds.
Cycloaddition Reactions
This compound is used in cycloaddition reactions . Cycloaddition is a chemical reaction, in which “two or more unsaturated molecules (or parts of the same molecule) combine with the formation of a cyclic adduct in which there is a net reduction of the bond multiplicity.”
Carbonylation Reactions
It is also used in carbonylation reactions . Carbonylation is a reaction process that introduces a carbonyl group into a molecule.
Preparation of Bis(dicyclohexylphosphino)ethane
In addition to the above applications, it is used to prepare bis(dicyclohexylphosphino)ethane by hydrogenation .
Mechanism of Action
Safety and Hazards
1,2-Bis(diisopropylphosphino)ethane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, gas, or vapors and to use personal protective equipment when handling it .
properties
IUPAC Name |
2-di(propan-2-yl)phosphanylethyl-di(propan-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32P2/c1-11(2)15(12(3)4)9-10-16(13(5)6)14(7)8/h11-14H,9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFRFTSSEHRKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(CCP(C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336409 | |
| Record name | 1,2-Bis(diisopropylphosphino)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(diisopropylphosphino)ethane | |
CAS RN |
87532-69-2 | |
| Record name | 1,1′-(1,2-Ethanediyl)bis[1,1-bis(1-methylethyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87532-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(diisopropylphosphino)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,2-bis(diisopropylphosphino)ethane?
A1: 1,2-Bis(diisopropylphosphino)ethane, often abbreviated as dippe, has the molecular formula C14H32P2 and a molecular weight of 262.37 g/mol.
Q2: How can 1,2-bis(diisopropylphosphino)ethane be characterized spectroscopically?
A2: 1,2-Bis(diisopropylphosphino)ethane can be characterized using a variety of spectroscopic techniques, including:
- NMR Spectroscopy: Both 1H and 31P{1H} NMR are frequently employed. For instance, analysis of the second-order [AB2]2 spin system in the 31P{1H} NMR spectrum of [(dippe)Pd]2(μ-dippe) helped elucidate its solution structure. []
- IR Spectroscopy: Provides information about the presence of functional groups and metal-ligand bonds. For example, the nature of the hydride ligands in complexes like [{Ni(dippe)}2H3][BPh4] can be probed using IR spectroscopy. []
Q3: Is 1,2-bis(diisopropylphosphino)ethane stable under ambient conditions?
A3: Yes, 1,2-bis(diisopropylphosphino)ethane is a bench-stable ligand, making it convenient for synthesis and storage. [, ]
Q4: What types of metals readily form complexes with 1,2-bis(diisopropylphosphino)ethane?
A4: 1,2-Bis(diisopropylphosphino)ethane has been shown to form complexes with a wide range of transition metals, including nickel, palladium, platinum, ruthenium, osmium, molybdenum, titanium, chromium, hafnium, and iron. [1-25] This versatility makes it valuable for exploring diverse catalytic applications.
Q5: How does the steric bulk of 1,2-bis(diisopropylphosphino)ethane influence its coordination chemistry?
A5: The bulky diisopropylphosphino groups in dippe exert significant steric hindrance, favoring the formation of low-coordinate metal complexes. This can lead to unique reactivity, such as the stabilization of unusual 12-electron chromium(II) alkyl and aryl complexes. []
Q6: Can you give an example of how 1,2-bis(diisopropylphosphino)ethane can stabilize reactive metal species?
A6: The reaction of [FeBr2(dippe)] with Grignard reagents in arene solvents results in the formation of [Fe(η6-arene)(dippe)] complexes. The proposed mechanism involves β-elimination from transient dialkyl iron species, yielding unstable iron(II) hydrides. These hydrides then undergo reductive elimination of H2, forming iron(0) centers that are trapped by the arene solvent. The dippe ligand stabilizes these otherwise reactive iron(0) species. []
Q7: What are some notable catalytic applications of 1,2-bis(diisopropylphosphino)ethane complexes?
A7: 1,2-Bis(diisopropylphosphino)ethane complexes have been explored as catalysts for a variety of transformations, including:
- Carbon Dioxide Reduction: fac-[Mn(CH2CH2CH3)(dippe)(CO)3] serves as a precatalyst for the selective hydrogenation of carbon dioxide to formate under mild conditions in the presence of a Lewis acid co-catalyst (LiOTf) and a base (DBU). []
- Styrene Polymerization: Cationic nickel complexes with dippe, such as [Ni(η3-CH2C(R)CH2)(dippe)2][BPh4] and [Ni(η-2-MeInd)(dippe)2][BPh4], can catalyze the nonliving polymerization of styrene without a cocatalyst like methylaluminoxane. []
- Dehydrocoupling of Silanes: [(dippe)Ni(μ-H)]2 effectively catalyzes the dehydrocoupling of phenylsilane and phenylmethylsilane, affording polysilanes. The catalyst demonstrates favorable reaction conditions, molecular weight control, and selectivity for linear oligomers. []
- Hydrosilylation of Olefins: Dinuclear rhodium complexes, such as [(dippe)Rh]2(μ-H)(μ-η2-HSiRR‘), are proposed as active species in the catalytic hydrosilylation of olefins with diphenylsilane. []
Q8: How does the choice of metal center influence the catalytic activity of 1,2-bis(diisopropylphosphino)ethane complexes?
A8: The metal center plays a crucial role in dictating the reactivity and selectivity of dippe complexes in catalytic reactions. For instance, nickel-dippe complexes are effective in C-C bond activation reactions, while palladium-dippe complexes are known for their activity in C-S bond activation. [, , , ]. Furthermore, the oxidation state of the metal center can significantly impact the catalytic activity. For example, a study on nickel-catalyzed transfer hydrogenation and alkylation of α,β-unsaturated enones with methanol revealed that the "[(dippe)Ni]" moiety derived from [(dippe)Ni(μ-H)]2, upon η2-coordination to the C,C double bonds of the substrate, facilitated the selective reduction of C═C bonds to yield enones and saturated ketones via a homogeneous catalytic pathway. Interestingly, a heterogeneous pathway involving the same catalyst led to the formation of mono- and dimethylated ketones. []
Q9: What are some common mechanistic pathways involving 1,2-bis(diisopropylphosphino)ethane complexes in catalytic reactions?
A9: Depending on the metal and reaction conditions, dippe complexes can participate in various mechanistic pathways:
- Oxidative Addition: The electron-rich nature of the dippe ligand can promote oxidative addition of substrates to the metal center. This is exemplified by the reaction of [RuCpCl(dippe)] with H2S, leading to the ruthenium(IV) hydridothiol [RuCpH(SH)(dippe)]+. []
- Reductive Elimination: This process is often involved in product release from the metal center. The formation of [Fe(η6-arene)(dippe)] complexes from high-spin iron(II) alkyls upon hydrogenation is proposed to involve reductive elimination of H2 from iron(II) hydride intermediates. []
- Migratory Insertion: This step is crucial in reactions involving the formation of new C-C bonds, such as the CO insertion into the Pd-Me bond of [Pd(dippe)Me(CO)]+ to form the acetyl carbonyl derivative [Pd(dippe)(COMe)(CO)]+. []
Q10: How can mechanistic studies be used to improve the design of catalysts containing 1,2-bis(diisopropylphosphino)ethane?
A10: Understanding the reaction mechanism, including the identification of key intermediates and rate-determining steps, can guide the optimization of catalytic systems. For example, kinetic studies on the isomerization of hydrido-alkynyl ruthenium complexes to vinylidene complexes, promoted by dippe, revealed the dissociative nature of the mechanism and its inhibition by strong acids. This knowledge could be utilized to control the reaction selectivity by tuning the reaction conditions. []
- Mechanistic Elucidation: DFT calculations can help validate proposed mechanisms, determine the energetics of different pathways, and provide insights into the structures of key intermediates. This approach has been successfully employed to study the mechanism of borylene formation from the ring-opening of pinacolborane by a five-coordinate iridium tris(boryl) complex, (dippe)Ir(Bpin)3. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



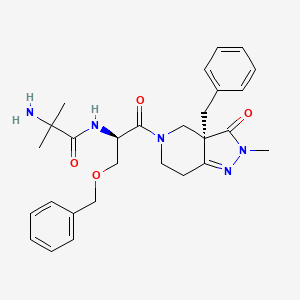
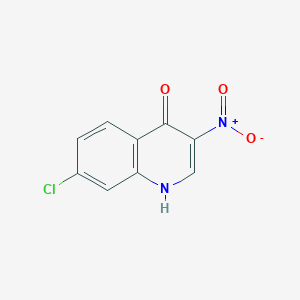

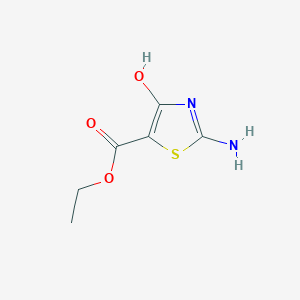
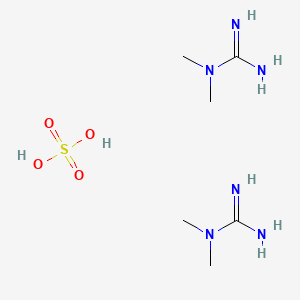


![2-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B1582119.png)



